molecular formula C10H10N2O4 B3236239 2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1365965-22-5

2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B3236239
CAS RN: 1365965-22-5
M. Wt: 222.20
InChI Key: SYDFLNCVEDQAFJ-UHFFFAOYSA-N
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Description

The compound you mentioned seems to belong to a class of compounds known as 2H-benzo[b][1,4]oxazin-3(4H)-ones . These compounds are often synthesized through reactions involving α-phenylglyoxylic acid and ortho-functionalized anilines .


Synthesis Analysis

A general method to prepare 3-aryl-2H-benzo[b][1,4]benzoxazin-2-ones involves the reaction of α-arylglyoxylic acid with o-aminothiophenol and o-aminophenol . The use of ammonium niobium oxalate (ANO) as the catalyst and PEG-400 as the solvent were crucial to afford the title compounds in good yields and selectivity .


Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by techniques such as FT-IR, 1H, and 13C NMR, and mass spectra . X-Ray crystal structure analysis can also be performed .


Chemical Reactions Analysis

The synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones can be achieved via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This transformation was demonstrated to be compatible with a wide range of functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be studied using techniques such as molecular electrostatic potentials, Hirshfeld surface analysis, and 2D fingerprint .

Mechanism of Action

While the specific mechanism of action for “2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one” is not available, a plausible mechanism for the formation of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones involves ring-opening and cyclization steps .

properties

IUPAC Name

2,2-dimethyl-5-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-10(2)9(13)11-8-6(12(14)15)4-3-5-7(8)16-10/h3-5H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDFLNCVEDQAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(C=CC=C2O1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

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